molecular formula C20H17N3O4 B11655447 (2E)-2-(4-hydroxyquinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

(2E)-2-(4-hydroxyquinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

Cat. No.: B11655447
M. Wt: 363.4 g/mol
InChI Key: KVJQYCLXJHKNCV-MDWZMJQESA-N
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Description

(2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, a trimethoxyphenyl group, and a propenenitrile moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3,4-dihydroquinazoline with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the intermediate product. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. The quinazoline core is known for its biological activity, and derivatives of this compound may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties. Research is ongoing to determine its efficacy and safety in various medical applications.

Industry

In the industrial sector, (2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-PHENYLPROP-2-ENENITRILE: Lacks the trimethoxy groups, which may affect its biological activity and chemical properties.

    (2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-(2,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

The presence of the 3,4,5-trimethoxyphenyl group in (2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE makes it unique compared to other similar compounds

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C20H17N3O4/c1-25-16-9-12(10-17(26-2)18(16)27-3)8-13(11-21)19-22-15-7-5-4-6-14(15)20(24)23-19/h4-10H,1-3H3,(H,22,23,24)/b13-8+

InChI Key

KVJQYCLXJHKNCV-MDWZMJQESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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